3,4,6-Tri-O-acetyl-L-glucal

概要

説明

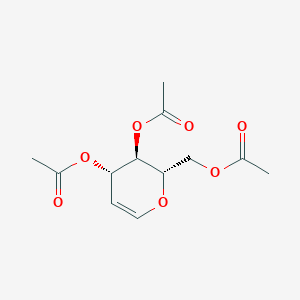

3,4,6-Tri-O-acetyl-L-glucal, also known as 1,5-anhydro-2-deoxy-D-arabino-hex-1-enitol triacetate, is the acetate protected cyclic enol-ether (glycal) of D-glucose . It is a building block useful in the synthesis of a range of carbohydrates . The molecular formula is C12H16O7 and the molecular weight is 272.25 .

Synthesis Analysis

3,4,6-Tri-O-acetyl-L-glucal is used in various synthesis processes. For instance, it is used in the Ferrier rearrangement of acetylated glucal . It is also used in the synthesis of a 16-membered macrolactone natural product (−)-A26771B . Another synthesis method involves the use of a Zn/AcOH/AcONa/CuSO4 mixture .Molecular Structure Analysis

The molecular structure of 3,4,6-Tri-O-acetyl-L-glucal is characterized by a cyclic vinyl ether, which is extensively substituted . The InChI string representation isInChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 . Chemical Reactions Analysis

As an alkene, a glycal can undergo electrophilic addition across the double bond to introduce halogens and epoxides or be used to generate deoxy monosaccharides . 3,4,6-Tri-O-acetyl-D-glucal can undergo a Ferrier rearrangement with an alcohol and Lewis acid to give a 2,3-unsaturated product .Physical And Chemical Properties Analysis

3,4,6-Tri-O-acetyl-L-glucal appears as a crystalline powder . It is soluble in chloroform and ethanol, but insoluble in water . The exact mass is 272.08960285 g/mol .科学的研究の応用

Synthesis of Oligosaccharides

Field

Chemistry - Organic Synthesis

Application

3,4,6-Tri-O-acetyl-L-glucal is used as a building block for the synthesis of oligosaccharides .

Method

The specific methods of application or experimental procedures can vary greatly depending on the specific oligosaccharide being synthesized. Generally, this compound is used in both solution and solid-phase syntheses .

Results

The results or outcomes obtained can also vary greatly depending on the specific oligosaccharide being synthesized. In general, this compound is a valuable tool in the synthesis of complex carbohydrates .

Pd-Catalyzed C–C Bond Formation

Application

3,4,6-Tri-O-acetyl-L-glucal is used in Pd-catalyzed C–C bond formation in carbohydrates .

Method

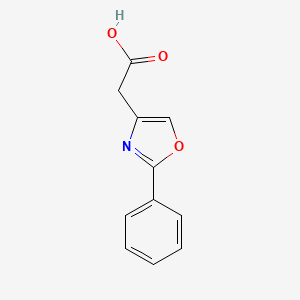

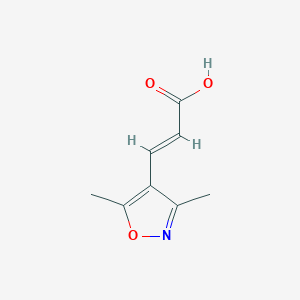

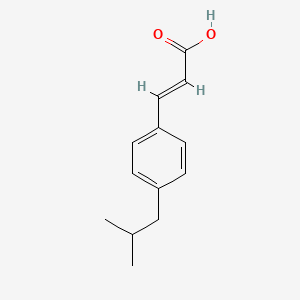

A variety of aliphatic, aromatic, and heterocyclic acetylenes, when reacted with 2-iodo-3,4,6-tri-O-acetyl-D-glucal using Pd(OAc)2 and Cs2CO3 in DMF at room temperature, gave the respective C-2 alkynyl derivatives of D-glucal in good to excellent yields .

Results

The Pd-catalyzed synthesis of C-glycosides and branched sugars are summarized in the research. Applications of Pd-catalyzed C-glycosylation reactions are discussed in the synthesis of natural products and biologically active molecules such as bergenin, papulacandin D, and SGLT2-inhibitors .

Inhibition of Cellular Mechanisms

Field

Biochemistry - Cellular Mechanisms

Application

3,4,6-Tri-O-acetyl-L-glucal is a pivotal compound, holding paramount significance due to its efficacious applications in research of a wide range of afflictions encompassing cancer and diabetes .

Method

Functioning as a potent inhibitor, it intricately orchestrates and modulates intricate cellular mechanisms .

Results

It is used to regulate and contravene deleterious effects .

Lewis Acid-Catalyzed Dimerization

Application

3,4,6-Tri-O-acetyl-L-glucal is used in Lewis acid-catalyzed dimerization of mono- and disaccharidic per-O-acetylated glycals .

Method

This process gives di- and tetrasaccharidic O-acetylated C-glycosides, respectively . 2,3-Enopyranosyl cyanides were obtained from per-O-acetylated glycals by a new, mild anomeric S (N)'-acetoxy displacement with Hg (CN) (2)/HgBr (2)/TMSCN .

Results

The results or outcomes obtained can vary greatly depending on the specific application and experimental conditions .

Safety And Hazards

将来の方向性

3,4,6-Tri-O-acetyl-L-glucal is being used in chemical and enzymatic synthesis of complex carbohydrates and in the synthesis of C-oligosaccharides and glycoproteins . There is an increased interest in exploring carbohydrate scaffolds in drug discovery as a consequence of identifying the role of glycoconjugates in biological recognition and signal transduction processes . An interesting enzymatic deprotection strategy has been applied to 3,4,6-tri-O-acetyl-d-glucal, which is operationally simple, easy to scale-up, and the biocatalyst might be effortlessly recycled from the reaction mixture .

特性

IUPAC Name |

[(2S,3R,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-SDDRHHMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@H](C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,6-Tri-O-acetyl-L-glucal | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)